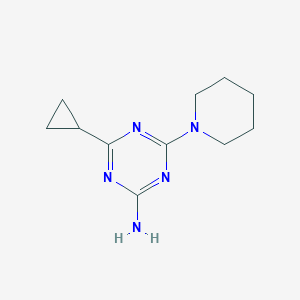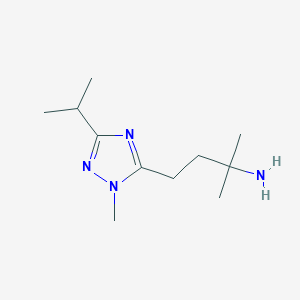
1-Amino-3-(2-methoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(2-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group on a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2-methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-3-(2-methoxyphenyl)propan-2-ol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. Another method includes the reductive amination of 3-(2-methoxyphenyl)propan-2-one with ammonia or an amine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The nitro precursor can be reduced to the amino compound using hydrogenation or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: 1-Keto-3-(2-methoxyphenyl)propan-2-ol.
Reduction: this compound from its nitro precursor.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
1-Amino-3-(2-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.
Industry: It may be used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-amino-3-(2-methoxyphenyl)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity to certain targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
1-Amino-3-phenylpropan-2-ol: Lacks the methoxy group, which may result in different binding properties and biological activity.
1-Amino-3-(4-methoxyphenyl)propan-2-ol: The methoxy group is in a different position, potentially altering its interaction with biological targets.
1-Amino-3-(2-hydroxyphenyl)propan-2-ol: The methoxy group is replaced with a hydroxyl group, which can significantly change its chemical reactivity and biological effects.
Uniqueness: 1-Amino-3-(2-methoxyphenyl)propan-2-ol is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-amino-3-(2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5,9,12H,6-7,11H2,1H3 |
Clé InChI |
PLSFEKYCURXLBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)

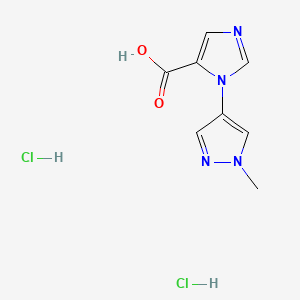
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
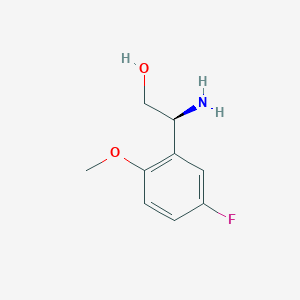
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
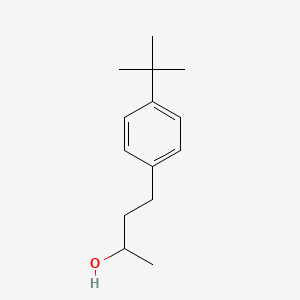
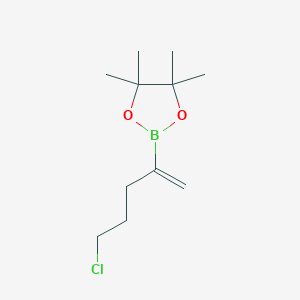
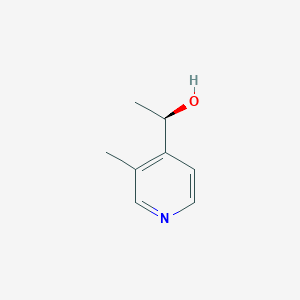
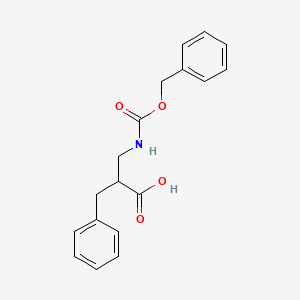

![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
